8-Hydroxyquinoline glucuronide
CAS No.: 14683-61-5
Cat. No.: VC21344522
Molecular Formula: C15H15NO7
Molecular Weight: 321.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14683-61-5 |
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Molecular Formula | C15H15NO7 |
Molecular Weight | 321.28 g/mol |
IUPAC Name | 3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C15H15NO7/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8/h1-6,10-13,15,17-19H,(H,20,21) |
Standard InChI Key | DPEGQJDYRIQRHI-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC2=C(C(=C1)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N=CC=C2 |
SMILES | C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=CC=C2 |
Canonical SMILES | C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=CC=C2 |
Chemical Properties and Structure
Molecular Structure
8-Hydroxyquinoline glucuronide features a quinoline ring system with a hydroxyl group at position 8, which is conjugated with a glucuronic acid moiety. This structure creates a compound with both hydrophilic and hydrophobic regions, contributing to its unique chemical behavior and biological interactions . The conjugation occurs through the formation of a glycosidic bond between the hydroxyl group of 8-hydroxyquinoline and the anomeric carbon of glucuronic acid.
Physical and Chemical Properties
The physical and chemical properties of 8-hydroxyquinoline glucuronide are heavily influenced by the presence of both the quinoline ring system and the glucuronic acid moiety. The compound has a molecular weight of 321.28 g/mol and a molecular formula of C15H15NO7. Its sodium salt form has a slightly higher molecular weight of 344.27 g/mol with a formula of C15H15NNaO7 .
Table 1: Physical and Chemical Properties of 8-Hydroxyquinoline Glucuronide
Property | Value |
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Molecular Formula | C15H15NO7 |
Molecular Weight | 321.28 g/mol |
IUPAC Name | 3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylic acid |
Physical State | Solid |
Solubility | Enhanced water solubility compared to parent compound |
CAS Number | 14683-61-5 |
Chemical Identifiers and Nomenclature
Various chemical identifiers help in the precise identification and classification of 8-hydroxyquinoline glucuronide. These identifiers are essential for database indexing and scientific communication .
Table 2: Chemical Identifiers for 8-Hydroxyquinoline Glucuronide
Identifier Type | Value |
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CAS Number | 14683-61-5 |
InChI | InChI=1S/C15H15NO7/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8/h1-6,10-13,15,17-19H,(H,20,21) |
InChI Key | DPEGQJDYRIQRHI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=CC=C2 |
Parent Compound | 8-Hydroxyquinoline (CID 84592) |
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 8-hydroxyquinoline glucuronide typically involves the glucuronidation of 8-hydroxyquinoline. This reaction can be performed through chemical or enzymatic methods. In chemical synthesis, glucuronic acid or its derivatives react with 8-hydroxyquinoline under specific reaction conditions to form the glucuronide conjugate. Enzymatic synthesis typically employs UDP-glucuronyl transferase (UDPGT) enzymes, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of 8-hydroxyquinoline.
Laboratory Preparation
The laboratory preparation of 8-hydroxyquinoline glucuronide often requires careful control of reaction conditions to achieve high yields and purity. The synthesized compound can be characterized using various analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). These techniques help confirm the structure and purity of the synthesized compound.
Mechanism of Action
Interaction with β-Glucuronidase
The primary biological interaction of 8-hydroxyquinoline glucuronide involves the enzyme β-glucuronidase (β-GLU). This enzyme catalyzes the hydrolysis of the glycosidic bond between glucuronic acid and 8-hydroxyquinoline, releasing the parent compound. This enzymatic cleavage is particularly significant in biological environments where β-glucuronidase activity is elevated, such as in certain bacterial species and tumor tissues.
Biochemical Pathways
The action of 8-hydroxyquinoline glucuronide within biochemical pathways primarily revolves around its interaction with β-glucuronidase. This enzyme is part of the lysosomal glycosidase family and catalyzes the degradation of glycosaminoglycans in the extracellular matrix and cell membranes. The hydrolysis of 8-hydroxyquinoline glucuronide results in the release of glucuronic acid and the aglycone (8-hydroxyquinoline), each with its distinct biological activities.
Biological Activity
Antimicrobial Properties
8-Hydroxyquinoline and its derivatives, including the glucuronide form, have demonstrated significant antimicrobial activity against various bacterial and fungal species. The parent compound, 8-hydroxyquinoline, is known for its metal-chelating abilities, which contribute to its antimicrobial effects. The glucuronide conjugate may exhibit different antimicrobial profiles due to its altered physicochemical properties and potential for enzymatic activation.
Anticancer Activity
Research suggests that 8-hydroxyquinoline glucuronide exhibits anticancer properties, particularly in situations where β-glucuronidase activity is elevated in tumor tissues. The localized release of 8-hydroxyquinoline in tumor microenvironments may contribute to selective cytotoxicity against cancer cells while minimizing systemic toxicity. This targeted approach represents a promising strategy in cancer therapy.
Neuroprotective Effects
The neuroprotective potential of 8-hydroxyquinoline derivatives stems from their ability to chelate metals such as iron and copper, which are implicated in neurodegenerative diseases like Alzheimer's disease. The glucuronide form may exhibit altered brain permeability and pharmacokinetics compared to the parent compound, potentially affecting its neuroprotective efficacy.
Applications in Research and Industry
Microbiological Applications
8-Hydroxyquinoline glucuronide has found valuable applications in microbiology, particularly for the identification of specific bacterial species. It serves as a chromogenic substrate for detecting β-glucuronidase activity, which is present in certain bacterial species like Escherichia coli. This application has practical implications for diagnostic microbiology and water quality testing.
Table 3: Microbiological Applications of 8-Hydroxyquinoline Glucuronide
Application Area | Key Features | Benefits |
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Pathogen Identification | Chromogenic substrate for β-glucuronidase detection | Enhanced visibility of colonies on selective media |
E. coli O157 Detection | Improves detection on sorbitol MacConkey agar | Cost-effective alternative to other substrates |
Enterobacteriaceae Identification | Demonstrates β-glucuronidase activity | High contrast results on multipoint-inoculated plates |
Oncology Applications
In oncology research, 8-hydroxyquinoline glucuronide has been investigated for targeted cancer therapies. The elevated levels of β-glucuronidase in tumor tissues provide a mechanism for selective activation of glucuronide prodrugs within the tumor microenvironment. This approach aims to enhance cytotoxicity against cancer cells while minimizing systemic toxicity.
Additionally, the compound has been explored for imaging applications when labeled with radioactive isotopes. These radiolabeled derivatives can potentially serve as diagnostic tools for visualizing tumors and monitoring treatment responses.
Analytical Chemistry Applications
Structure-Activity Relationship
The biological activity of 8-hydroxyquinoline glucuronide is influenced by its structural features. Modifications to the quinoline ring system can significantly alter its properties and interactions with biological systems. Key structure-activity relationships include:
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The position of the hydroxyl group on the quinoline ring affects metal-chelating abilities and biological activities.
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Substituents at positions 5 and 7 of the quinoline ring can enhance metal-chelating abilities and antimicrobial potency.
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The glucuronide moiety significantly affects solubility, bioavailability, and interactions with β-glucuronidase enzymes.
Understanding these structure-activity relationships is crucial for the rational design of 8-hydroxyquinoline derivatives with optimized properties for specific applications.
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